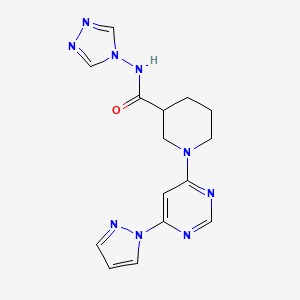
1-(cyclopropylsulfonyl)-N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)azetidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(cyclopropylsulfonyl)-N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)azetidine-3-carboxamide is a useful research compound. Its molecular formula is C11H16N4O4S and its molecular weight is 300.33. The purity is usually 95%.
BenchChem offers high-quality 1-(cyclopropylsulfonyl)-N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)azetidine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(cyclopropylsulfonyl)-N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)azetidine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Azetidinyl Oxadiazoles as mGluR5 Modulators
Azetidinyl oxadiazoles, which share structural features with the compound , have been identified as potent mGluR5 positive allosteric modulators (PAMs) with improved physicochemical properties. The study found that substituents like fluoro, chloro, and methyl are well tolerated in the aryl oxadiazole moiety, particularly at the meta position. This research highlights the compound's potential application in modulating mGluR5, which is a receptor involved in various neurological processes and disorders (Packiarajan et al., 2012).
Antibacterial Activity of Sulfone Derivatives
Sulfone derivatives containing 1,3,4-oxadiazole moieties have shown promising antibacterial activities against rice bacterial leaf blight caused by Xanthomonas oryzae pv. oryzae (Xoo). One such compound demonstrated significant antibacterial activity with a half-maximal effective concentration (EC50) of 9.89 μg/mL, surpassing commercial agents like bismerthiazole and thiodiazole copper. This suggests the potential of such compounds, including the one , in agricultural applications to protect crops from bacterial diseases (Shi et al., 2015).
Synthesis of Oxadiazole Derivatives
Research on the synthesis of various 1,2,4-oxadiazole derivatives, including 3-arylsulfonylmethyl-1,2,4-oxadiazole-5-carboxylic acid derivatives, has been conducted to explore their potential applications. These compounds have been investigated for their potential biological activities, including antihypertensive properties in rats. Such studies indicate the broad research interest in oxadiazole derivatives for their potential therapeutic benefits (Santilli & Morris, 1979).
Anticancer Properties of Carboxamides and Sulfonamides
A series of carboxamides, sulfonamides, ureas, and thioureas derived from 1,2,4-oxadiazol-3-ylmethyl-piperazin-1-yl substituted with pyrazolo[1,5-a]pyrimidine analogs were designed and synthesized, demonstrating significant anticancer activity against the HeLa cell line. This research underscores the potential of such compounds in the development of new anticancer agents (Kumar et al., 2016).
Eigenschaften
IUPAC Name |
1-cyclopropylsulfonyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]azetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O4S/c1-7-13-14-10(19-7)4-12-11(16)8-5-15(6-8)20(17,18)9-2-3-9/h8-9H,2-6H2,1H3,(H,12,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFGYMGFFZMQBLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)CNC(=O)C2CN(C2)S(=O)(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(cyclopropylsulfonyl)-N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)azetidine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

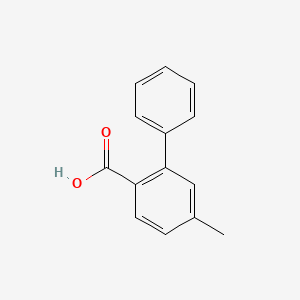
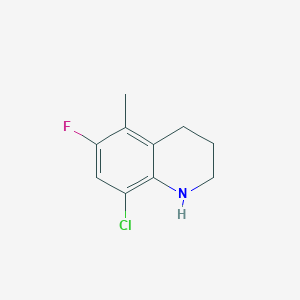
![8-[(2-Ethylpiperidin-1-yl)methyl]-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione](/img/structure/B2992994.png)

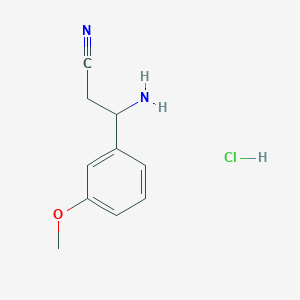
![Ethyl 4-[(3-ethoxy-2-hydroxybenzyl)amino]benzoate](/img/structure/B2992998.png)

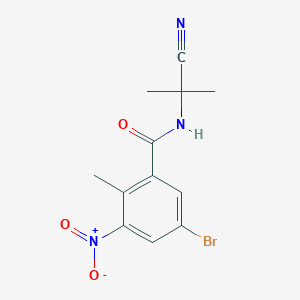
![5-acetyl-1-[(4-chlorobenzyl)oxy]-2,4(1H,3H)-pyrimidinedione](/img/structure/B2993004.png)
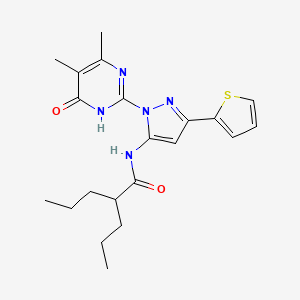
![(2S)-N-({2-[(morpholin-4-yl)methyl]phenyl}methyl)-1-(prop-2-yn-1-yl)pyrrolidine-2-carboxamide](/img/structure/B2993008.png)
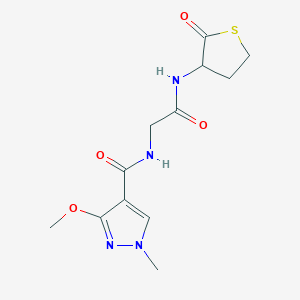
![7-Chloro-1H-spiro[indole-3,4'-oxane]-2-one](/img/structure/B2993010.png)
